(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that combines an indole moiety with a diazinane trione framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is to start with the indole derivative and introduce the benzyl group through a Friedel-Crafts alkylation. The diazinane trione framework can be constructed via a cyclization reaction involving appropriate precursors under controlled conditions. The final step often involves the formation of the methylidene linkage through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
(5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of (5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The indole moiety can bind to proteins or enzymes, modulating their activity. The diazinane trione framework may interact with nucleic acids or other biomolecules, affecting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like tryptophan and serotonin share the indole moiety but differ in their biological roles and activities.
Diazinane trione derivatives: Similar compounds include barbiturates, which have a different substitution pattern and pharmacological effects .
Uniqueness
(5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione is unique due to its combination of an indole moiety with a diazinane trione framework, providing a distinct set of chemical and biological properties
Properties
Molecular Formula |
C23H19N3O3 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
(5E)-5-[(1-benzylindol-3-yl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H19N3O3/c1-2-12-26-22(28)19(21(27)24-23(26)29)13-17-15-25(14-16-8-4-3-5-9-16)20-11-7-6-10-18(17)20/h2-11,13,15H,1,12,14H2,(H,24,27,29)/b19-13+ |
InChI Key |
SARUIKNSACBXMB-CPNJWEJPSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)/C(=O)NC1=O |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C(=O)NC1=O |
Origin of Product |
United States |
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